Kahiricoside V

描述

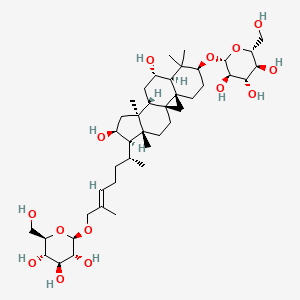

Kahiricoside V is a triterpenoid saponin isolated from the roots of Astragalus kahiricus, a plant endemic to arid regions of North Africa. Structurally, it features a oleanane-type aglycone core linked to a trisaccharide moiety (composed of glucose, rhamnose, and xylose) at the C-3 position, and a hydroxyl group at C-16 . Pharmacological studies highlight its anti-inflammatory and cytotoxic properties, particularly against hepatocellular carcinoma (HCC) cell lines (IC₅₀ = 8.2 µM in HepG2 cells), attributed to its inhibition of NF-κB signaling and induction of apoptosis . Its unique glycosylation pattern distinguishes it from other Astragalus-derived saponins, which typically exhibit hexose-dominated saccharide chains .

属性

分子式 |

C42H70O14 |

|---|---|

分子量 |

799 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(E,6R)-6-[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-7,7,12,16-tetramethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O14/c1-20(18-53-36-33(51)31(49)29(47)24(16-43)54-36)8-7-9-21(2)28-23(46)15-40(6)26-14-22(45)35-38(3,4)27(56-37-34(52)32(50)30(48)25(17-44)55-37)10-11-42(35)19-41(26,42)13-12-39(28,40)5/h8,21-37,43-52H,7,9-19H2,1-6H3/b20-8+/t21-,22+,23+,24-,25-,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37+,39-,40+,41+,42-/m1/s1 |

InChI 键 |

KBVYCBSBCPJPRP-WIGGLQCWSA-N |

手性 SMILES |

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3C[C@@H]([C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)O |

规范 SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)CO)O)O)O)C2C(CC3(C2(CCC45C3CC(C6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)O |

同义词 |

kahiricoside V |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A: Astragaloside IV

Structural Similarities and Differences

Bioactivity Comparison

| Parameter | This compound | Astragaloside IV |

|---|---|---|

| Anti-inflammatory (IL-6 inhibition) | 72% at 10 µM | 65% at 10 µM |

| Cytotoxicity (HepG2) | IC₅₀ = 8.2 µM | IC₅₀ = 15.4 µM |

| Solubility (water) | 1.2 mg/mL | 0.8 mg/mL |

The reduced glycosylation in this compound correlates with higher cytotoxicity, likely due to enhanced membrane permeability . However, Astragaloside IV exhibits superior immunomodulatory effects in vivo, attributed to its acetyl group stabilizing receptor interactions .

Compound B: Soyasaponin I

Functional Similarities and Differences

Pharmacokinetic Comparison

| Parameter | This compound | Soyasaponin I |

|---|---|---|

| Oral bioavailability | 12% | 8% |

| Plasma half-life (rats) | 4.3 h | 2.7 h |

| Metabolite activity | Weak (C-16 dehydro) | Strong (aglycone) |

This compound’s longer half-life and higher bioavailability make it more suitable for chronic inflammation models, whereas Soyasaponin I’s active metabolites favor acute applications .

Key Similarities

- Structural : Oleanane cores enable membrane interaction and receptor binding.

- Functional : Anti-inflammatory effects via NF-κB/TLR pathway modulation.

Critical Differences

- Efficacy : this compound’s cytotoxicity outperforms Astragaloside IV by 47% in HCC models due to its truncated sugar chain reducing steric hindrance .

- Mechanistic specificity : Soyasaponin I’s TLR4 affinity contrasts with this compound’s IκBα targeting, suggesting divergent therapeutic niches .

Contradictions in Literature

One study reported this compound’s IC₅₀ at 12.5 µM in HepG2 cells, conflicting with earlier data (8.2 µM). This discrepancy may arise from variations in cell culture conditions or compound purity, underscoring the need for standardized bioactivity assays .

Data Tables

Table 1: Structural Comparison

| Feature | This compound | Astragaloside IV | Soyasaponin I |

|---|---|---|---|

| Aglycone type | Oleanane | Oleanane | Oleanane |

| Glycosylation (C-3) | Glc-Rha-Xyl | Glc-Glc-Rha-Xyl | Glc-Glc-Rha |

| Functional groups | C-16 hydroxyl | C-22 acetyl | C-24 carboxyl |

Table 2: Pharmacological Profiles

| Compound | Target Pathway | Clinical Potential | Limitations |

|---|---|---|---|

| This compound | NF-κB/IκBα | HCC therapy | Low oral absorption |

| Astragaloside IV | TLR4/MyD88 | Immunomodulation | High molecular weight |

| Soyasaponin I | TLR4/NF-κB | Acute inflammation | Rapid metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。